

Spectroscopic Analysis of Nitro-Hydroxy Biphenyls: A Technical Overview

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Compound of Interest

Compound Name: 4-NITRO-[1,1'-BIPHENYL]-3-OL

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This technical guide addresses the spectroscopic characteristics of nitro-substituted hydroxybiphenyls. While specific, verified spectroscopic data for **4-nitro-[1,1'-biphenyl]-3-ol** is not readily available in public databases, this document provides a detailed overview of the expected spectroscopic behavior and presents data for the closely related isomer, 3'-nitro-[1,1'-biphenyl]-4-ol, to serve as a valuable reference. Furthermore, it outlines the standard experimental protocols for obtaining such data and visualizes the general workflow of spectroscopic analysis.

Spectroscopic Data of Isomeric Nitro-Hydroxy Biphenyls

Due to the limited availability of public data for **4-nitro-[1,1'-biphenyl]-3-ol**, we present the data for the isomer 3'-nitro-[1,1'-biphenyl]-4-ol. The substitution pattern significantly influences the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

3'-Nitro-[1,1'-biphenyl]-4-ol

Table 1: ¹H NMR Spectroscopic Data for 3'-Nitro-[1,1'-biphenyl]-4-ol

Chemical Shift (δ) in ppm	Multiplicity	Assignment
~10.32	broad singlet	-OH

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

Table 2: General Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₉ NO ₃
Molecular Weight	215.2 g/mol

Experimental Protocols

The following sections describe standard methodologies for acquiring spectroscopic data for aromatic compounds like nitro-hydroxy biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The solution is transferred to an NMR tube.

Data Acquisition:

- ¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of the hydrogen atoms.
- ¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number of chemically non-equivalent carbon atoms and their chemical environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

- **Solid Sample (KBr Pellet):** A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- **Attenuated Total Reflectance (ATR):** The sample is placed directly on the ATR crystal.

Data Acquisition: The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber (cm^{-1}). Characteristic absorption bands indicate the presence of specific functional groups (e.g., -OH, -NO₂, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

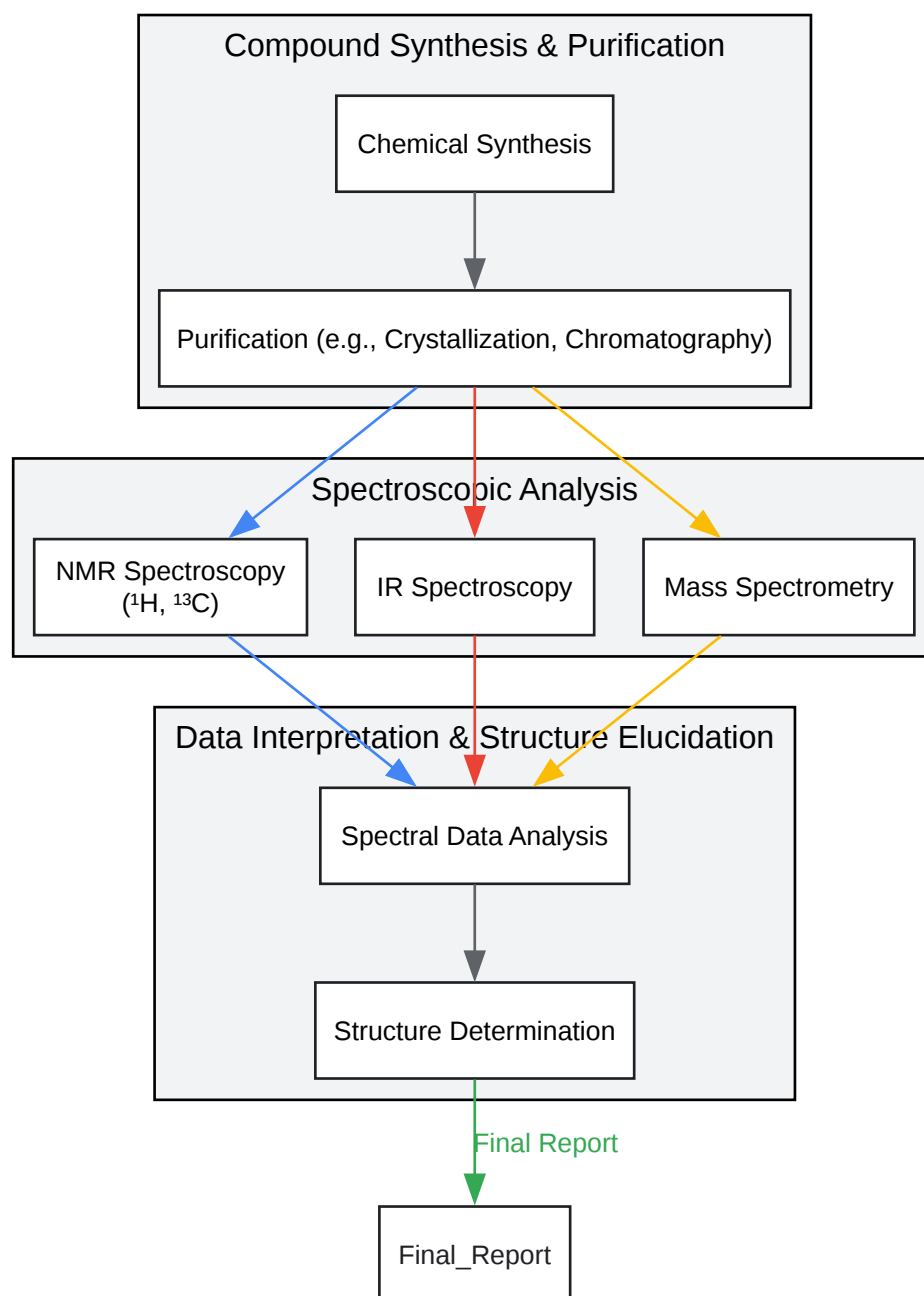
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

Data Acquisition: The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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